![molecular formula C26H28Cl2FN3O2S B3031642 2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide CAS No. 6026-60-4](/img/no-structure.png)

2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and studied for their properties and interactions.

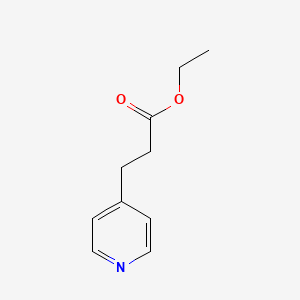

Synthesis Analysis

The synthesis of related acetamide compounds involves the reaction of various aromatic or heteroaromatic amines with acyl chlorides or carboxylic acids in the presence of coupling agents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and modifying the reaction conditions to accommodate the different substituents present in the target molecule.

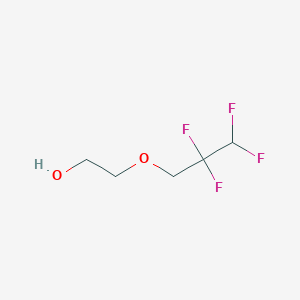

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of intermolecular and intramolecular hydrogen bonds, which can influence the crystal packing and stability of the compound. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular N–H···O hydrogen bonds and two intramolecular interactions, which contribute to the stability of the crystal lattice . Similar interactions might be expected in the compound of interest, with additional considerations for the steric and electronic effects of the substituents.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of aromatic and heteroaromatic rings in the molecule may allow for electrophilic substitution reactions, depending on the electronic nature of the substituents. The specific reactivity patterns of the compound would need to be empirically determined.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen substituents, as seen in the related compounds, can affect the lipophilicity, melting point, and solubility of the molecule . The compound "this compound" is likely to exhibit unique properties due to its specific combination of functional groups and substituents, which would need to be characterized through experimental studies.

Eigenschaften

CAS-Nummer |

6026-60-4 |

|---|---|

Molekularformel |

C26H28Cl2FN3O2S |

Molekulargewicht |

536.5 g/mol |

IUPAC-Name |

2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide |

InChI |

InChI=1S/C26H28Cl2FN3O2S/c1-17(2)13-32(26(34)30-25-21(27)5-4-6-22(25)28)16-24(33)31(15-23-18(3)11-12-35-23)14-19-7-9-20(29)10-8-19/h4-12,17H,13-16H2,1-3H3,(H,30,34) |

InChI-Schlüssel |

NKIYKXSRJSEIRU-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)NC3=C(C=CC=C3Cl)Cl |

Kanonische SMILES |

CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)NC3=C(C=CC=C3Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)

![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)